molecular formula C26H24ClN3O3S B2711027 2-{[4-(4-chlorophenyl)-3-cyano-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide CAS No. 309732-12-5

2-{[4-(4-chlorophenyl)-3-cyano-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide

Cat. No.: B2711027
CAS No.: 309732-12-5
M. Wt: 494.01
InChI Key: IPWIOQBCGTZWOC-UHFFFAOYSA-N
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Description

2-{[4-(4-Chlorophenyl)-3-cyano-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide is a heterocyclic compound featuring a hexahydroquinolin core with a 4-chlorophenyl substituent at position 4, a cyano group at position 3, and a sulfanyl-linked acetamide moiety bound to a 4-ethoxyphenyl group. The ethoxyphenyl group enhances lipophilicity, impacting solubility and membrane permeability.

Properties

IUPAC Name

2-[[4-(4-chlorophenyl)-3-cyano-5-oxo-4,6,7,8-tetrahydro-1H-quinolin-2-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24ClN3O3S/c1-2-33-19-12-10-18(11-13-19)29-23(32)15-34-26-20(14-28)24(16-6-8-17(27)9-7-16)25-21(30-26)4-3-5-22(25)31/h6-13,24,30H,2-5,15H2,1H3,(H,29,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPWIOQBCGTZWOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=C(C(C3=C(N2)CCCC3=O)C4=CC=C(C=C4)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(4-chlorophenyl)-3-cyano-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the condensation of an aniline derivative, an aldehyde, and an alkene.

    Functionalization: The quinoline core is then functionalized with a chlorophenyl group through a nucleophilic aromatic substitution reaction.

    Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction using a suitable cyanating agent.

    Thioether Formation: The thioether linkage is formed by reacting the quinoline derivative with a thiol compound.

    Acetamide Formation: Finally, the ethoxyphenylacetamide moiety is introduced through an acylation reaction using an appropriate acylating agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[4-(4-chlorophenyl)-3-cyano-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA, inhibiting the replication of cancer cells. The chlorophenyl group can enhance binding affinity to certain receptors, while the cyano group can participate in hydrogen bonding, stabilizing the compound-receptor complex.

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogous Compounds

Compound Name Core Structure Key Substituents Functional Groups
Target Compound Hexahydroquinolin 4-(4-Chlorophenyl), 3-cyano, 2-sulfanylacetamide, 4-ethoxyphenyl C≡N, Cl, OCH2CH3, S, CONH
2-[(3-Cyano-7,7-dimethyl-5-oxo-4-thiophen-2-yl-1,4,6,8-tetrahydroquinolin-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide Tetrahydroquinolin 4-Thiophen-2-yl, 7,7-dimethyl, 3-cyano, 2-sulfanylacetamide, 4-ethoxyphenyl C≡N, S (thiophene), OCH2CH3, CONH
2-[[5-(4-Chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[4-(dimethylamino)phenyl]acetamide 1,2,4-Triazole 5-(4-Chlorophenyl), 4-(4-methylphenyl), 2-sulfanylacetamide, 4-dimethylaminophenyl Cl, N(CH3)2, S, CONH
2-[(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide Dihydroquinolin 6-Chloro, 2-oxo, 4-phenyl, 3-sulfanylacetamide, 4-ethoxyphenyl Cl, OCH2CH3, S, CONH, C=O
2-Cyano-2-[2-(4-methylphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide (13a) Hydrazinylidene-cyanoacetamide 4-Methylphenyl, 4-sulfamoylphenyl, cyano C≡N, SO2NH2, CONH

Key Observations :

  • Core Heterocycle: The hexahydroquinolin core in the target compound provides a rigid, partially saturated framework distinct from triazole (e.g., ) or dihydroquinolin (e.g., ) cores. Saturation influences conformational flexibility and binding interactions.
  • Substituent Effects: Replacement of the 4-chlorophenyl group with thiophen-2-yl () or phenyl () alters electronic properties and steric bulk. The dimethylamino group in enhances solubility compared to the ethoxyphenyl group in the target compound.
  • Functional Group Synergy : The sulfanylacetamide linkage is conserved across analogs, suggesting its role as a pharmacophore or solubility-modifying group.

Key Observations :

  • Diazonium salt coupling () achieves high yields (>90%) under mild conditions, suggesting robustness for synthesizing hydrazinylidene-cyanoacetamide derivatives.

Spectroscopic and Physicochemical Properties

Table 3: Spectroscopic Data Comparison

Compound Name IR (C≡N stretch, cm⁻¹) $ ^1 \text{H-NMR} $ Key Shifts (δ, ppm) Reference
Target Compound ~2214 (estimated) Expected: 1.2–1.5 (hexahydroquinolin CH2), 4.0 (OCH2CH3) -
2-Cyano-2-[2-(4-methylphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide (13a) 2214 2.30 (CH3), 7.20–7.92 (ArH), 10.13/11.93 (NH)
2-[(3-Cyano-7,7-dimethyl-5-oxo-4-thiophen-2-yl-tetrahydroquinolin-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide Not reported Predicted: 1.2–1.5 (CH3), 2.5–3.0 (thiophene protons)

Key Observations :

  • The cyano group’s IR absorption (~2214 cm⁻¹) is consistent across analogs (e.g., ), confirming its stability under synthetic conditions.
  • NMR shifts for aromatic protons in 13a (δ 7.20–7.92) align with expectations for the target compound, though its hexahydroquinolin core would exhibit distinct aliphatic proton environments.

Biological Activity

The compound 2-{[4-(4-chlorophenyl)-3-cyano-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide is a synthetic derivative that has garnered interest in medicinal chemistry for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C20H22ClN3O2S
  • Molecular Weight : 415.8684 g/mol
  • CAS Number : 5698-24-8
  • Structure : The compound features a hexahydroquinoline core with various functional groups that contribute to its biological activity.

The biological activity of the compound can be attributed to its interactions with various biological targets:

  • Kinase Inhibition : Preliminary studies indicate that compounds with similar structures exhibit inhibitory effects on specific kinases involved in cancer pathways. For instance, compounds containing the chlorophenyl group have shown activity against AKT2/PKBβ, a significant target in glioma therapy .
  • Antioxidant Activity : The presence of the cyano and oxo groups may contribute to antioxidant properties, potentially mitigating oxidative stress in cells.
  • Enzyme Inhibition : The compound may also act as an inhibitor for enzymes such as acetylcholinesterase (AChE), which is relevant in neurodegenerative diseases .

Anticancer Activity

Several studies have explored the anticancer potential of compounds structurally related to this compound:

  • In vitro Studies : Research indicates that related compounds exhibit significant cytotoxicity against various cancer cell lines. For example, one study reported a related compound's EC50 value of 20 μM against glioblastoma cells, highlighting its potential as an anticancer agent .

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties:

  • Antibacterial Screening : Related compounds have shown moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis, indicating that the target compound may possess similar properties .

Case Studies

  • Study on Glioblastoma Cells :
    • A study evaluated the effects of a related compound on glioblastoma stem cells. The results indicated that the compound inhibited neurosphere formation and showed low toxicity towards non-cancerous cells while effectively targeting glioma cells .
  • Enzyme Inhibition Study :
    • Another study investigated the enzyme inhibition capabilities of related compounds against AChE and urease. The results demonstrated strong inhibitory activity, suggesting potential applications in treating conditions like Alzheimer's disease and other neurodegenerative disorders .

Data Summary Table

Biological ActivityRelated CompoundEC50 (μM)Target
AnticancerCompound 4j20Glioblastoma
AntibacterialCompound XModerateSalmonella typhi, Bacillus subtilis
Enzyme InhibitionCompound YStrongAChE

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